molecular formula C23H27N3O3S B1231752 1-[(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)methyl]-1-(2-furanylmethyl)-3-(2-oxolanylmethyl)thiourea

1-[(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)methyl]-1-(2-furanylmethyl)-3-(2-oxolanylmethyl)thiourea

Cat. No. B1231752
M. Wt: 425.5 g/mol
InChI Key: QLLXMRBGMKJIMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)methyl]-1-(2-furanylmethyl)-3-(2-oxolanylmethyl)thiourea is a member of quinolines.

Scientific Research Applications

Chemosensing and Molecular Docking

1-[(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)methyl]-1-(2-furanylmethyl)-3-(2-oxolanylmethyl)thiourea and its derivatives have applications in chemosensing. These compounds, including acylthiourea derivatives, have been synthesized and characterized for their fluorescence emission, and their sensing ability has been analyzed using various methods. Additionally, in silico anti-inflammatory, antimalarial, and anti-tuberculosis activities of these derivatives have been investigated using molecular docking studies, highlighting their potential in drug discovery (Kalaiyarasi et al., 2019).

Antibacterial Activities

Several studies have focused on the antibacterial properties of thiourea derivatives. For instance, hydroxy quinolin-2yl-methyl thiourea ligand and its metal complexes have been found to possess antibacterial activity against bacteria such as Staphylococcus aureus and Escherichia coli (Abuthahir et al., 2014). Additionally, other derivatives have shown good antibacterial and antifungal activity, suggesting their potential as antimicrobial agents (Rajanarendar et al., 2010).

Synthesis and Antimicrobial Evaluation

The synthesis and evaluation of various thiourea derivatives have been a key focus, with many studies detailing the preparation of these compounds and their subsequent antimicrobial testing. For example, 1-(3-benzyl-4-oxo-3H-quinazolin-2-yl)-4-(substituted)thiosemicarbazide derivatives have been synthesized and shown to possess antimicrobial activity (Alagarsamy et al., 2015).

Antifungal and Antibacterial Properties

Further research has demonstrated the significant antibacterial activity of various pyrazole derivatives containing the 2-methylquinoline ring system, emphasizing the potential use of these compounds in combating bacterial infections (Raju et al., 2016).

properties

Molecular Formula

C23H27N3O3S

Molecular Weight

425.5 g/mol

IUPAC Name

1-[(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)methyl]-1-(furan-2-ylmethyl)-3-(oxolan-2-ylmethyl)thiourea

InChI

InChI=1S/C23H27N3O3S/c1-15-7-8-16(2)21-20(15)11-17(22(27)25-21)13-26(14-19-6-4-10-29-19)23(30)24-12-18-5-3-9-28-18/h4,6-8,10-11,18H,3,5,9,12-14H2,1-2H3,(H,24,30)(H,25,27)

InChI Key

QLLXMRBGMKJIMC-UHFFFAOYSA-N

SMILES

CC1=C2C=C(C(=O)NC2=C(C=C1)C)CN(CC3=CC=CO3)C(=S)NCC4CCCO4

Canonical SMILES

CC1=C2C=C(C(=O)NC2=C(C=C1)C)CN(CC3=CC=CO3)C(=S)NCC4CCCO4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)methyl]-1-(2-furanylmethyl)-3-(2-oxolanylmethyl)thiourea
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1-[(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)methyl]-1-(2-furanylmethyl)-3-(2-oxolanylmethyl)thiourea
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1-[(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)methyl]-1-(2-furanylmethyl)-3-(2-oxolanylmethyl)thiourea
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1-[(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)methyl]-1-(2-furanylmethyl)-3-(2-oxolanylmethyl)thiourea
Reactant of Route 6
1-[(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)methyl]-1-(2-furanylmethyl)-3-(2-oxolanylmethyl)thiourea

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